molecular formula C10H17N3O B12946519 3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol

3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol

Cat. No.: B12946519
M. Wt: 195.26 g/mol
InChI Key: SLUCERKHKJNXDI-UHFFFAOYSA-N
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Description

3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol is a heterocyclic compound that features an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by reduction and cyclization steps . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol include other imidazo[4,5-c]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-(1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl)propan-1-ol

InChI

InChI=1S/C10H17N3O/c1-13-9-4-5-11-7-8(9)12-10(13)3-2-6-14/h11,14H,2-7H2,1H3

InChI Key

SLUCERKHKJNXDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)N=C1CCCO

Origin of Product

United States

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